Spectrophotometric Differentiation of Nitrophenyl Isomers
In hydrolysis studies, the product m-nitrophenol is detected at specific wavelengths that are distinct from its isomers. Fendler & Fendler (1968) report that the phenoxide ion and phenol formation from m-nitrophenyl sulfate are followed at 380 nm and 350 nm, respectively. This contrasts with p-nitrophenyl sulfate, which is typically monitored at 400-405 nm, and o-nitrophenyl sulfate, monitored at 410 nm for the phenoxide ion [1]. This spectral difference is critical for assay design and multiplexing.
vs o-: 410 nm / p-: 403 nm
| Evidence Dimension | Detection Wavelength for Phenoxide Ion (nm) |
|---|---|
| Target Compound Data | 380 nm |
| Comparator Or Baseline | o-Nitrophenyl sulfate: 410 nm; p-Nitrophenyl sulfate: 403 nm |
| Quantified Difference | 30 nm difference from p-isomer |
| Conditions | Spectrophotometric analysis of hydrolysis products in aqueous buffer solutions at 25.00°C. |
Why This Matters
This establishes the necessary analytical parameters for accurate quantification, preventing cross-interference in assays using multiple nitrophenyl substrates.
- [1] Fendler, E. J., & Fendler, J. H. (1968). Hydrolysis of Nitrophenyl and Dinitrophenyl Sulfate Esters. The Journal of Organic Chemistry, 33(10), 3852-3859. View Source
